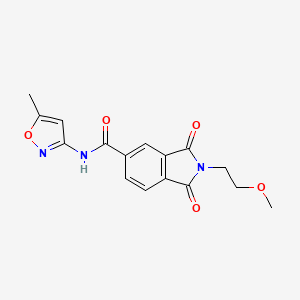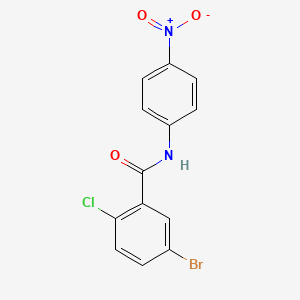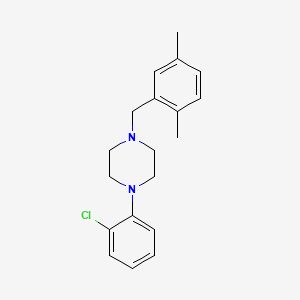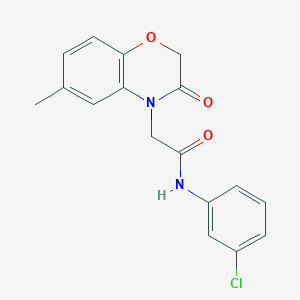
2-(2-methoxyethyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MI-2 and has been found to exhibit promising anticancer properties.
Mecanismo De Acción
The mechanism of action of MI-2 involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that plays a critical role in preventing the development of cancer. MI-2 disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to induce the upregulation of p53 and its downstream targets, including p21 and Bax, which are involved in the regulation of cell cycle and apoptosis. MI-2 has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. In addition, MI-2 has been shown to reduce the levels of angiogenic factors, such as VEGF, which are involved in the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MI-2 has several advantages as a research tool, including its potency, selectivity, and specificity for the MDM2-p53 interaction. MI-2 has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, MI-2 has some limitations, including its poor solubility in water and its instability in biological fluids, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of MI-2. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the modification of the chemical structure of MI-2 to improve its solubility and stability in biological fluids. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MI-2 in vivo, as well as its potential use in combination with other anticancer agents. Finally, the potential use of MI-2 as a research tool for the study of the MDM2-p53 pathway and its role in cancer development and progression warrants further investigation.
Métodos De Síntesis
The synthesis of MI-2 involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-(2-methoxyethyl)amine, followed by the coupling of the resulting intermediate with 1,3-dioxo-5-isoindolinecarboxylic acid. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
MI-2 has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer cells. MI-2 has also been shown to induce apoptosis, inhibit tumor growth, and reduce cancer cell migration and invasion.
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-9-7-13(18-24-9)17-14(20)10-3-4-11-12(8-10)16(22)19(15(11)21)5-6-23-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMBCODTNYJJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5197036.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)

![7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5197077.png)
![N-[2-(4-propylphenoxy)ethyl]-1-naphthamide](/img/structure/B5197083.png)
![4-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5197085.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5197090.png)





![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-isopropylphenoxy)-2-propanol dihydrochloride](/img/structure/B5197126.png)
![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5197132.png)